molecular formula C17H29N3 B3234457 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine CAS No. 1353975-26-4

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine

Cat. No.: B3234457
CAS No.: 1353975-26-4
M. Wt: 275.4 g/mol
InChI Key: SNZGINFJOQZXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine (CAS 1353998-34-1) is a sophisticated pyrrolidine-based molecular scaffold of significant interest in medicinal chemistry and pharmacological research . This compound is structurally derived from verapamil, a well-known calcium channel blocker, and serves as a critical intermediate in the synthesis of novel drug candidates . Its core structure features a pyrrolidine ring, a versatile saturated scaffold prized in drug discovery for its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to stereochemical complexity . Researchers utilize this compound primarily in the development and study of new therapeutic agents. A key application is in the synthesis of verapamil derivatives that are modified with nitroxides and their precursors (hydroxylamines and sterically hindered amines) . These modified compounds are screened for enhanced reactive oxygen species (ROS) scavenging activities. Such derivatives have demonstrated promising cardioprotective effects and the ability to protect human smooth muscle cells and other cell lines against H2O2-induced oxidative damage, showing significantly better superoxide-scavenging capability than the parent verapamil molecule . The molecular framework of this amine makes it a valuable building block for probing structure-activity relationships (SAR), particularly in the context of calcium channel antagonism and multi-drug resistance (MDR) reversal . With a molecular formula of C17H29N3 and a molecular weight of 275.24 g/mol (exact mass 275.43), it provides a defined chemical entity for advanced synthetic applications . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. All communications and safety information must be reviewed prior to handling.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZGINFJOQZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148628
Record name 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-26-4
Record name 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine is a synthetic organic molecule notable for its structural complexity, featuring a pyrrolidine ring, an amine group, and a benzyl moiety. This unique structure suggests potential interactions with various biological systems, particularly in neuropharmacology and medicinal chemistry.

Structural Characteristics

The compound can be described by its chemical structure, which includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
  • Aminoethyl Group : This functional group is likely to enhance solubility and bioactivity.
  • Benzyl Moiety : Known for its ability to facilitate binding to receptor sites, potentially influencing pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly:

  • Serotonin and Dopamine Pathways : The compound may modulate these pathways, which are crucial in mood regulation and various neurological functions. Preliminary studies indicate that similar compounds have shown promise in influencing these neurotransmitter systems .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Neuropharmacological Effects

  • Potential Antidepressant Activity : Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess such properties.
  • Cognitive Enhancement : There is evidence that certain pyrrolidine derivatives can enhance cognitive functions, potentially making this compound a candidate for further investigation in cognitive disorders .

Study 1: Neuropharmacological Assessment

A study aimed at evaluating the neuropharmacological effects of related pyrrolidine compounds found that they significantly increased serotonin levels in the hippocampus of rat models. This was associated with improved mood and reduced anxiety-like behaviors .

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While direct studies on this compound are needed, these findings suggest a pathway for exploration.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
Pyrrolidine Derivative AStructure AAntidepressant-like effects
Pyrrolidine Derivative BStructure BAntimicrobial activity against Gram-positive bacteria
Pyrrolidine Derivative CStructure CCognitive enhancement properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in three key aspects: (1) heterocyclic core (pyrrolidine vs. piperidine), (2) substituent positions (e.g., 3-ylmethyl vs. 3-yl), and (3) amine substituents (isopropyl, cyclopropyl, methyl). Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Heterocycle Substituent Position Amine Substituent Molecular Weight (g/mol) Key Data/Notes
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine Pyrrolidine 3-ylmethyl Benzyl-isopropyl ~275.44 (estimated) Discontinued (CymitQuimica)
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine Piperidine 3-yl Benzyl-isopropyl 275.44 (exact) Available from CymitQuimica
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine Pyrrolidine 3-ylmethyl Benzyl-cyclopropyl ~261.39 (estimated) Listed by Fluorochem
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine (stereoisomer) Piperidine 3-yl Benzyl-isopropyl 275.44 Sold by HANGZHOU JHECHEM
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (synthetic analog) Pyrazole N/A Cyclopropyl, pyridyl 215 (HRMS) Melt. Pt.: 104–107°C

Key Observations

Piperidine derivatives may offer enhanced solubility due to increased ring flexibility. Pyrazole-based analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) prioritize aromaticity and planar geometry, which are critical for binding to flat enzymatic pockets .

Substituent Effects: The benzyl-isopropyl group in the target compound introduces significant steric bulk compared to benzyl-cyclopropyl or smaller substituents (e.g., methyl). This may reduce metabolic degradation but could limit membrane permeability . Cyclopropyl-containing analogs (e.g., [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine) likely exhibit improved metabolic stability due to the cyclopropane ring’s resistance to oxidation .

Stereochemical Considerations: The [(S)-1-(2-Amino-ethyl)-piperidin-3-yl] stereoisomer () highlights the role of chirality in pharmacological activity. Enantiomers may differ in target affinity or toxicity, though specific data are unavailable .

In contrast, piperidine analogs remain available, possibly due to more straightforward synthetic routes (e.g., copper-catalyzed coupling, as seen in ) .

Research and Commercial Implications

While direct pharmacological data for this compound are lacking, its structural analogs provide insights:

  • Piperidine derivatives (e.g., [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine) are more commonly commercialized, possibly due to favorable synthetic yields or stability .
  • Pyrazole-based compounds () demonstrate the utility of aromatic heterocycles in achieving low-nanomolar binding affinities, a feature that pyrrolidine/piperidine analogs might lack without additional functionalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine, and what are their comparative yields?

  • Methodology : Three primary routes are suggested based on analogous compounds:

  • Route 1 : Delepin (Sommelet) reaction for amine functionalization, yielding ~70–80% under optimized conditions .
  • Route 2 : Catalytic reduction of azidopropyl intermediates using palladium or nickel catalysts, achieving ~85% yield but requiring careful handling of intermediates .
  • Route 3 : Aminolysis of phthalimidopropyl derivatives, which avoids hazardous intermediates but yields ~65% .
    • Key Considerations : Purity validation via HPLC (≥95%) and characterization by 1^1H/13^13C NMR are critical for reproducibility .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration, particularly for the pyrrolidine ring and benzyl substituents .
  • NMR spectroscopy : Use 1^1H-1^1H COSY and NOESY to confirm spatial arrangement of the 2-aminoethyl and isopropyl groups .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C18_{18}H29_{29}N3_3) with ≤2 ppm error .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

  • Methodology :

  • Receptor binding assays : Screen for H1/H2-histamine receptor affinity using radioligand displacement (e.g., 3^3H-mepyramine for H1) .
  • Functional assays : Measure cAMP production (H2) or calcium flux (H1) in transfected HEK293 cells .
  • Dose-response profiling : Use guinea pig ear models to assess vascular permeability and inflammation modulation .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action and target selectivity?

  • Methodology :

  • Molecular docking : Simulate binding to histamine receptors (e.g., H1 PDB: 6U81) using AutoDock Vina. Focus on interactions between the 2-aminoethyl group and conserved Glu/Asp residues in the receptor pocket .
  • MD simulations : Analyze conformational stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical binding motifs .
  • QSAR : Corporate substituent effects (e.g., benzyl vs. isopropyl) on logP and IC50_{50} values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Batch analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) of compound batches from different syntheses .
  • Assay standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., pH 6.5 ammonium acetate) to isolate protocol variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate dose-response curves from independent labs for outliers .

Q. How can researchers optimize the synthesis for enantiomeric purity in scaled-up batches?

  • Methodology :

  • Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral intermediates, achieving >90% ee .
  • In-line monitoring : Implement PAT (Process Analytical Technology) via FTIR to track reaction progress and minimize racemization .

Q. What are the compound’s metabolic pathways, and how do they influence in vivo efficacy?

  • Methodology :

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Key enzymes (CYP3A4/2D6) are likely involved due to the tertiary amine .
  • Stable isotope labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic products in rodent models .
  • Pharmacokinetic modeling : Use WinNonlin to correlate half-life (t1/2_{1/2}) and bioavailability with structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.